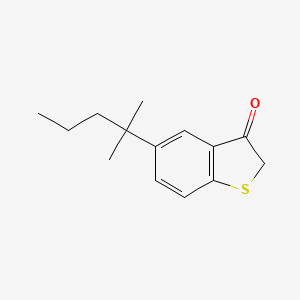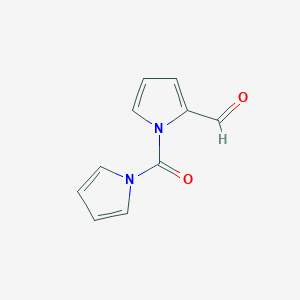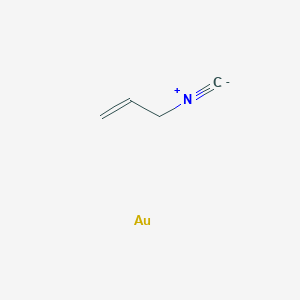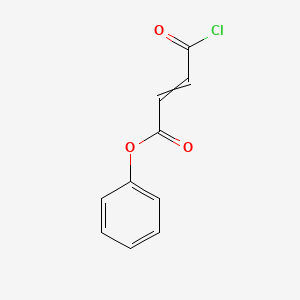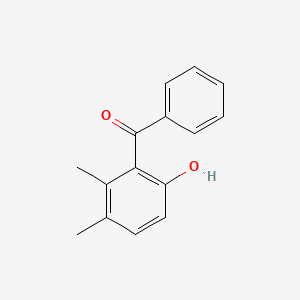
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone typically involves the reaction of 6-hydroxy-2,3-dimethylbenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activities, receptor binding, and alteration of cellular processes.
類似化合物との比較
Similar Compounds
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the hydroxyl group.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains additional hydroxyl and nitro groups.
Uniqueness
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
108478-10-0 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
(6-hydroxy-2,3-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-9-13(16)14(11(10)2)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChIキー |
PUKCQGZMDPKENY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)O)C(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



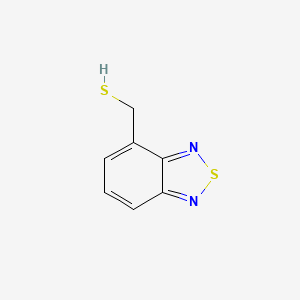
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

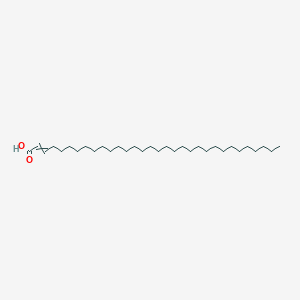

![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
